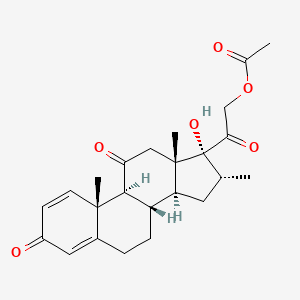
3-beta-Glucosylcellotriose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-beta-Glucosylcellotriose is an organic compound belonging to the class of oligosaccharides. It is composed of glucose units linked together in a specific arrangement. This compound is found in various biological systems and has significant importance in both scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-beta-Glucosylcellotriose typically involves the enzymatic hydrolysis of cellulose or other glucan polymers. Enzymes such as cellulases and glucosidases are used to break down the polymer chains into smaller oligosaccharides, including this compound . The reaction conditions often include optimal pH, temperature, and enzyme concentration to achieve efficient hydrolysis.
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic hydrolysis processes. The raw materials, such as cellulose from plant biomass, are subjected to enzymatic treatment in bioreactors. The resulting hydrolysates are then purified using techniques like chromatography to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-beta-Glucosylcellotriose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Applications De Recherche Scientifique
3-beta-Glucosylcellotriose has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the properties and behavior of oligosaccharides.
Biology: It is used to investigate the role of oligosaccharides in biological systems, including their interactions with proteins and other biomolecules.
Mécanisme D'action
The mechanism of action of 3-beta-Glucosylcellotriose involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-beta-Glucosylcellotriose include other oligosaccharides such as:
Cellobiose: A disaccharide composed of two glucose units.
Cellotriose: A trisaccharide composed of three glucose units.
Cellotetraose: A tetrasaccharide composed of four glucose units.
Uniqueness
This compound is unique due to its specific arrangement of glucose units and its distinct chemical properties. This uniqueness makes it valuable for various scientific and industrial applications, distinguishing it from other similar oligosaccharides .
Propriétés
Numéro CAS |
58484-04-1 |
|---|---|
Formule moléculaire |
C24H42O21 |
Poids moléculaire |
666.6 g/mol |
Nom IUPAC |
2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(29)11(31)15(35)22(40-5)45-20-10(30)6(2-26)41-24(17(20)37)44-19-8(4-28)42-23(16(36)13(19)33)43-18-7(3-27)39-21(38)14(34)12(18)32/h5-38H,1-4H2 |
Clé InChI |
DRMABKCEUIQDFK-UHFFFAOYSA-N |
SMILES canonique |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O)O |
melting_point |
221 - 224 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene](/img/structure/B12079275.png)
![2,6-Dibromo-4,8-dicyanotricyclo[3.3.1.0(1,5)]nona-3,7-diene](/img/structure/B12079293.png)




![2-Bromo-5-[(oxan-4-yl)methoxy]pyridine](/img/structure/B12079323.png)


![1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine](/img/structure/B12079337.png)

![tert-Butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12079343.png)
![2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12079352.png)
